5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Description

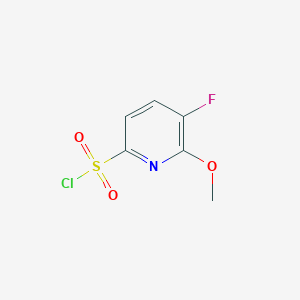

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS: 1261783-55-4) is a fluorinated pyridine sulfonate derivative with a methoxy substituent at position 6 and a sulfonyl chloride group at position 2. This compound is commercially available with a purity of 95% (QM-4278, Combi-Blocks) and is widely used as a key intermediate in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing (fluoro, sulfonyl chloride) and electron-donating (methoxy) groups, creating a reactive scaffold for nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-6-4(8)2-3-5(9-6)13(7,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGCDXJVNGSTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination of Pyridine Precursors

Overview:

The most common approach involves sulfonation of a fluorinated pyridine derivative followed by chlorination to introduce the sulfonyl chloride group. This method is adapted from general sulfonation techniques of heteroaromatic compounds, optimized for pyridine rings.

| Step | Reagents & Conditions | Description | Yield Impact Factors |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid or sulfuric acid at controlled temperatures (0–5°C) | Introduces sulfonic acid group at the 2-position | Excess moisture reduces yield (~15-20%) |

| Chlorination | Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) | Converts sulfonic acid to sulfonyl chloride | Temperature control (room temp to reflux) critical for high yield |

- The sulfonation step often requires careful temperature regulation to prevent over-sulfonation or degradation.

- Chlorination conditions influence yield; excess reagents or moisture can decrease efficiency.

Direct Sulfonylation of Fluoropyridine Derivatives

Methodology:

A more direct route involves sulfonylation of fluorinated pyridine derivatives, such as 2-fluoro-6-methoxypyridine, using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

| Parameter | Typical Range | Effect on Yield & Purity |

|---|---|---|

| Temperature | 0–5°C during sulfonation | Minimizes side reactions and poly-sulfonation |

| Reagent Stoichiometry | Slight excess of chlorosulfonic acid or sulfuryl chloride | Ensures complete sulfonation |

| Solvent | Dichloromethane or toluene | Affects solubility and reaction control |

- Controlled addition of chlorosulfonic acid at low temperatures enhances selectivity for the desired sulfonyl chloride.

- Purification often involves recrystallization or chromatography to achieve high purity.

Post-Sulfonation Chlorination

Process:

Following sulfonation, the sulfonic acid group is converted into the sulfonyl chloride using reagents like thionyl chloride (SOCl₂). This step is typically performed under reflux conditions with the removal of by-products (e.g., SO₂, HCl) by distillation or inert gas sweep.

| Parameter | Typical Range | Notes |

|---|---|---|

| Reflux Temperature | 70–100°C | Ensures complete conversion |

| Duration | 4–12 hours | Longer times improve yield but risk decomposition |

| Excess SOCl₂ | 1.2–1.5 equivalents | Drives reaction to completion |

- The conversion efficiency can reach over 85% with optimized conditions, as reported in patent literature and industrial syntheses.

Alternative Electrochemical Synthesis

Innovative Method:

Recent advancements include electrochemical approaches to synthesize sulfonyl fluorides, which can be adapted for sulfonyl chlorides. This method involves anodic oxidation of thiols or disulfides in the presence of fluoride sources, providing a greener alternative.

Key Findings from Recent Studies:

| Parameter | Conditions | Outcome |

|---|---|---|

| Electrolyte | Potassium fluoride (KF) | Cost-effective fluoride source |

| Solvent | Acetonitrile with acid additives | Enhanced yield (~74%) |

| Electrode Material | Graphite or stainless steel | Cost-efficient and scalable |

Note:

While primarily used for sulfonyl fluorides, modifications of this electrochemical method can facilitate sulfonyl chloride synthesis under mild conditions.

Industrial Scale Synthesis Considerations

Reaction Optimization:

Use of continuous flow reactors, precise temperature control, and automated reagent addition enhances yield and safety.Purification:

Crystallization or chromatography ensures high purity, critical for pharmaceutical applications.

| Method | Typical Yield | Advantages | Limitations |

|---|---|---|---|

| Sulfonation + Chlorination | 70–85% | Well-established, scalable | Sensitive to moisture, requires strict temperature control |

| Direct sulfonylation | 75–90% | Fewer steps | Requires specialized reagents and conditions |

| Electrochemical | Up to 74% | Environmentally friendly | Still under development for large-scale use |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Organic Synthesis

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for:

- Nucleophilic Substitution Reactions: It can react with amines and alcohols to form sulfonamide derivatives, which are important in pharmaceuticals.

- Coupling Reactions: It is utilized in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development, particularly in synthesizing sulfonamide-based drugs. The ability to modify biomolecules such as proteins and peptides allows researchers to study their structure and function, which is pivotal for drug design .

Agrochemicals

The compound is also significant in the development of agrochemicals. Its reactivity enables the creation of novel pesticides and herbicides that are essential for modern agriculture .

Case Study 1: Drug Development

A study investigated the use of this compound as an intermediate for synthesizing novel sulfonamide antibiotics. The results demonstrated its efficacy in producing compounds with enhanced antibacterial activity compared to existing drugs.

Case Study 2: Agrochemical Synthesis

Research conducted on the application of this compound in developing new herbicides showed promising results. The synthesized compounds exhibited higher efficacy against resistant weed species, indicating a potential breakthrough in agricultural chemistry.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity . The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds and modulation of biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical structural and physicochemical differences between 5-fluoro-6-methoxypyridine-2-sulfonyl chloride and its analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 5-F, 6-OCH₃, 2-SO₂Cl | C₆H₅ClFNO₃S | 229.62 | 95% | Balanced electronic effects |

| 3-Fluoro-5-methoxypyridine-2-sulfonyl chloride | 3-F, 5-OCH₃, 2-SO₂Cl | C₆H₅ClFNO₃S | 229.62 | 95% | Altered regiochemistry; steric effects |

| 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | 5-Cl, 2-OCH₃, 3-SO₂Cl | C₆H₅Cl₂NO₃S | 260.08 | N/A | Chlorine substitution; higher MW |

| 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride | 6-Cl, 5-CH₃, 2-OCF₃, 3-SO₂Cl | C₇H₄Cl₂F₃NO₃S | 310.08 | N/A | Trifluoromethoxy; increased bulk |

| 5-Fluoro-6-methylpyridine-2-sulfonyl chloride | 5-F, 6-CH₃, 2-SO₂Cl | C₆H₅ClFNO₂S | 213.62 | N/A | Methyl vs. methoxy substituent |

Research Findings and Limitations

- Reactivity Trends : Fluorine’s small size and high electronegativity enhance electrophilicity at the sulfonyl chloride group compared to bulkier halogens like chlorine .

- Data Gaps : Physical properties (e.g., melting points, solubility) for several analogs remain unreported, limiting direct comparisons.

Biological Activity

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a fluorine atom, a methoxy group, and a sulfonyl chloride functional group. The molecular formula is CHClFNOS, with a molar mass of approximately 227.65 g/mol. The presence of the sulfonyl chloride group is significant as it can participate in various chemical reactions, making it a versatile intermediate in drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that compounds with similar structures can act as inhibitors of various biological targets, including:

- Kinases : Some studies suggest that pyridine derivatives can inhibit kinase activity, which is crucial in regulating cell proliferation and survival.

- Antimicrobial Activity : The sulfonyl chloride group may enhance the compound's ability to interact with bacterial enzymes, thereby exhibiting antibacterial properties.

Antiproliferative Activity

A pivotal study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated significant growth inhibition, with IC values in the low micromolar range. This suggests that the compound may be effective in targeting rapidly dividing cells typical of cancerous tissues.

| Cell Line | IC (µM) |

|---|---|

| MV4:11 | 1.5 |

| MOLM-13 | 1.8 |

| A549 (Lung Cancer) | 2.0 |

Case Studies

- Study on Leukemia Cells : A case study involving L1210 mouse leukemia cells demonstrated that treatment with this compound resulted in substantial growth inhibition. The mechanism was linked to the compound's ability to induce apoptosis through activation of caspase pathways.

- Antimicrobial Evaluation : In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it possessed notable antibacterial activity, supporting its potential use as an antimicrobial agent.

Therapeutic Applications

The promising biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Given its antiproliferative effects, it may serve as a lead compound for developing new anticancer drugs.

- Infectious Diseases : Its antimicrobial properties could be explored for treating bacterial infections, especially those resistant to current antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-6-methoxypyridine-2-sulfonyl chloride in laboratory settings?

- Methodological Answer : The synthesis typically involves sulfonation of a fluorinated pyridine precursor. For example, analogous compounds like 2-fluoro-6-methoxybenzenesulfonamide are synthesized starting from 2-fluorobenzenesulfonyl chloride, followed by methoxylation and purification . For pyridine derivatives, chlorosulfonic acid is often used to introduce the sulfonyl chloride group. Reaction conditions (e.g., temperature control at 0–5°C, anhydrous solvents) are critical to avoid hydrolysis. Purification may involve column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and purity.

- HPLC/LC-MS : To assess purity and detect by-products (e.g., hydrolyzed sulfonic acids).

- Elemental Analysis : Validates molecular composition.

- X-ray Crystallography : For structural confirmation in crystalline form (see related pyridine derivatives in ).

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in airtight containers at –20°C to prevent hydrolysis. Desiccants like molecular sieves should be used to minimize moisture. Avoid prolonged storage due to degradation risks, as seen with reactive sulfonyl chlorides .

Advanced Research Questions

Q. How do the electronic effects of the fluorine and methoxy substituents influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : The fluorine atom (electron-withdrawing) increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles like amines. The methoxy group (electron-donating) may sterically hinder reactions at the 6-position, directing substitution to the 2-sulfonyl site. Computational studies (e.g., DFT) or Hammett parameters can quantify these effects, as demonstrated in related fluorinated sulfonamides .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from differences in:

- Starting material purity : Use HPLC-grade reagents.

- Reaction conditions : Optimize temperature (e.g., –10°C vs. room temperature) and solvent polarity.

- Workup protocols : Compare extraction methods (e.g., aqueous vs. organic phases).

Cross-validation using multiple analytical techniques (NMR, LC-MS) is essential .

Q. What strategies minimize by-product formation during sulfonation of the pyridine core?

- Methodological Answer :

- Controlled stoichiometry : Use chlorosulfonic acid in a 1:1 molar ratio with the pyridine precursor.

- Low-temperature reaction : Maintain below 5°C to suppress side reactions (e.g., over-sulfonation).

- Catalytic additives : Anhydrous ZnCl can enhance regioselectivity, as shown in sulfonyl chloride syntheses .

Q. How is this compound utilized in synthesizing sulfonamide derivatives for biological testing?

- Methodological Answer : React with amines (primary/secondary) under mild conditions (e.g., DCM, 0°C) to form sulfonamides. For example:

- Step 1 : Dissolve this compound in anhydrous DCM.

- Step 2 : Add amine (1.2 eq) dropwise with stirring.

- Step 3 : Quench with ice water, extract, and purify via flash chromatography.

Biological activity is then assessed using enzyme inhibition assays or cytotoxicity studies, as seen in related sulfonamide drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.